2-(4-amino-3-chlorophenoxy)-N-methylacetamide
Overview
Description
2-(4-amino-3-chlorophenoxy)-N-methylacetamide is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Fate and Biodegradation
Herbicides based on 2,4-D, such as "2-(4-amino-3-chlorophenoxy)-N-methylacetamide," have been scrutinized for their environmental impact, particularly concerning their persistence and biodegradation. Studies highlight the role of microorganisms in degrading 2,4-D and its derivatives, which is crucial for mitigating environmental pollution. These processes are vital for preventing the accumulation of such compounds in ecosystems, safeguarding both aquatic life and terrestrial habitats from potential toxic effects (Magnoli et al., 2020).
Toxicological Studies and Human Health Implications
Research on 2,4-D and similar chlorophenoxy herbicides has extensively examined their potential toxicological effects on human health and ecosystems. While these studies do not directly address "this compound," they provide a framework for understanding the safety and risk assessment of related compounds. Toxicological evaluations have not conclusively proven carcinogenic risks to humans, but there is a continuous examination of their impact on non-target organisms and potential pathways of exposure (Bond & Rossbacher, 1993).
Scientometric Review of Research Trends
A scientometric review focusing on the toxicity and mutagenicity of 2,4-D reveals global research trends and gaps, offering insights into the scientific community's efforts to understand the environmental and health implications of herbicides like "this compound." Such analyses identify key areas of focus, including the molecular biology aspects of toxicity, gene expression studies, and the examination of pesticide degradation, which are critical for future research directions in assessing the safety and environmental impact of chlorophenoxy herbicides (Zuanazzi et al., 2020).
Properties
IUPAC Name |
2-(4-amino-3-chlorophenoxy)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12-9(13)5-14-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERQFBHVJKTUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.